6-Methoxyimidazo[1,2-a]pyridine
CAS No.: 955376-51-9
Cat. No.: VC3813169
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.
![6-Methoxyimidazo[1,2-a]pyridine - 955376-51-9](/images/structure/VC3813169.png)
Specification
CAS No. | 955376-51-9 |
---|---|
Molecular Formula | C8H8N2O |
Molecular Weight | 148.16 g/mol |
IUPAC Name | 6-methoxyimidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C8H8N2O/c1-11-7-2-3-8-9-4-5-10(8)6-7/h2-6H,1H3 |
Standard InChI Key | HLTPJCOHIDPWTP-UHFFFAOYSA-N |
SMILES | COC1=CN2C=CN=C2C=C1 |
Canonical SMILES | COC1=CN2C=CN=C2C=C1 |
Introduction
Chemical Structure and Nomenclature
Core Architecture
6-Methoxyimidazo[1,2-a]pyridine consists of a bicyclic framework where an imidazole ring (positions 1–3) is fused to a pyridine ring (positions 4–9). The methoxy group (-OCH₃) occupies the 6-position on the pyridine moiety, conferring distinct electronic and steric properties. The molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.17 g/mol .
Stereoelectronic Effects
The methoxy group’s electron-donating nature enhances aromatic π-electron density, influencing reactivity in electrophilic substitutions. Comparative studies with 6-methyl and 6-chloro analogues reveal that substituent electronegativity critically modulates binding interactions in biological targets .
Synthetic Methodologies
Metal-Free Condensation Approaches
A prominent route involves the reaction of 2-aminopyridine with aldehydes under acidic conditions. For example, 6-methoxy-2-aminopyridine reacts with glyoxal derivatives in the presence of perchloric acid to yield the target scaffold . This method avoids transition-metal catalysts, reducing purification challenges (Scheme 1).
Scheme 1:
Functionalization of Preformed Cores
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate serves as a precursor for introducing methoxy groups. Hydrazide intermediates (e.g., 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide) undergo condensation with ketones or aldehydes, followed by cyclization to install the methoxy moiety .
Pharmacological Activity
Antitubercular Efficacy
6-Methoxyimidazo[1,2-a]pyridine derivatives exhibit remarkable activity against drug-resistant TB strains:
Compound | MIC₉₀ vs Mtb (μM) | Cytotoxicity (IC₅₀, μM) |
---|---|---|
6-MeO-IP-amide | 0.0009 | >128 |
6-Cl-IP-carboxy | 0.07 | >100 |
Data adapted from . MIC₉₀: Minimum inhibitory concentration for 90% growth inhibition.
The methoxy group at C6 enhances lipophilicity, improving membrane permeability and target engagement compared to hydrophilic analogues .
Structure-Activity Relationships (SAR)
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C6 Substituents: Methoxy > Methyl > Chloro in extracellular Mtb inhibition .
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C2 Modifications: Carboxamides retain activity, while ester derivatives show reduced potency due to metabolic instability .
Chemical Reactivity and Derivative Synthesis
Electrophilic Substitution
The C3 position undergoes nitration or sulfonation, facilitated by the methoxy group’s activating effect. For instance, nitration with HNO₃/H₂SO₄ yields 3-nitro-6-methoxyimidazo[1,2-a]pyridine, a precursor for amine derivatives.
Nucleophilic Acyl Substitution
The carboxylic acid derivative (6-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid) reacts with thionyl chloride to form acyl chlorides, enabling amide bond formation with primary amines .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, H5), 7.89 (d, J=8.4 Hz, 1H, H8), 6.75 (dd, J=8.4, 2.0 Hz, 1H, H7), 3.87 (s, 3H, OCH₃) .
Chromatographic Properties
Challenges and Future Directions
Metabolic Stability
While 6-methoxy groups enhance target binding, they may increase susceptibility to hepatic demethylation. Prodrug strategies or fluorinated methoxy analogues could address this limitation .
Scalable Synthesis
Current methods rely on stoichiometric acids or high-boiling solvents. Catalytic asymmetric approaches remain underexplored but could enable access to enantiopure derivatives for CNS-targeted therapies .
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